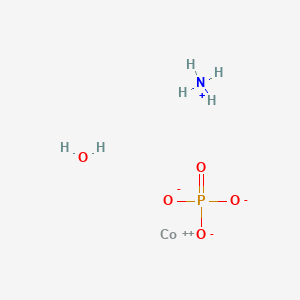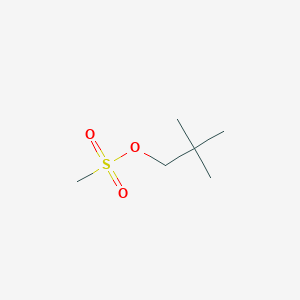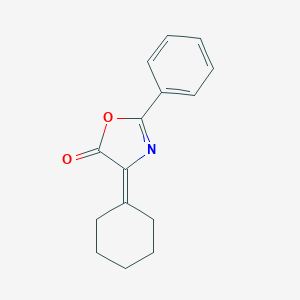
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is a heterocyclic organic compound that belongs to the oxazolone family. It has been widely studied in scientific research due to its unique chemical properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of other heterocyclic compounds, such as oxazoles and thiazoles. It has also been investigated as a potential ligand for metal ions in catalytic reactions. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been studied for its biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is not fully understood. However, it is believed to exert its biological activities through the interaction with specific targets in cells. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Efectos Bioquímicos Y Fisiológicos
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been reported to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- has been shown to induce apoptosis in cancer cells by activating specific pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- in lab experiments is its unique chemical structure, which allows for the synthesis of other heterocyclic compounds. It also exhibits a broad range of biological activities, making it a potential candidate for the development of new drugs. However, one of the limitations of using 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl-. One direction is the investigation of its potential as a ligand for metal ions in catalytic reactions. Another direction is the exploration of its use as a building block for the synthesis of other heterocyclic compounds. Moreover, further studies are needed to elucidate its mechanism of action and to identify its specific targets in cells. Additionally, the development of new methods for the synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- with higher yields and purity is also an area of future research.
Métodos De Síntesis
The synthesis of 5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- can be achieved through various methods, including the reaction of cyclohexylideneacetone with phenyl isocyanate in the presence of a base, or the reaction of cyclohexylideneacetone with phenyl isocyanate followed by cyclization with acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
52956-46-4 |
|---|---|
Nombre del producto |
5(4H)-Oxazolone, 4-cyclohexylidene-2-phenyl- |
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-cyclohexylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H15NO2/c17-15-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h2,5-6,9-10H,1,3-4,7-8H2 |
Clave InChI |
OTXQQAAIQJZVKT-UHFFFAOYSA-N |
SMILES |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
SMILES canónico |
C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



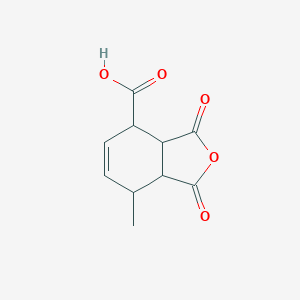
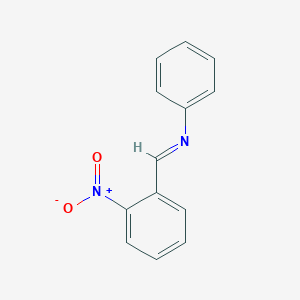
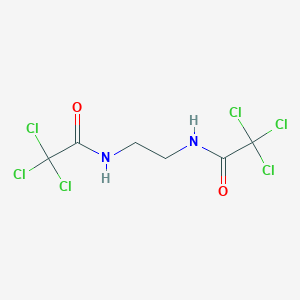
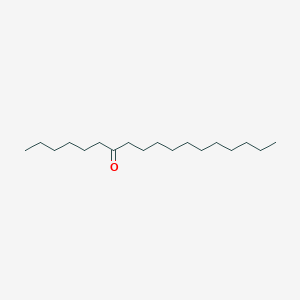
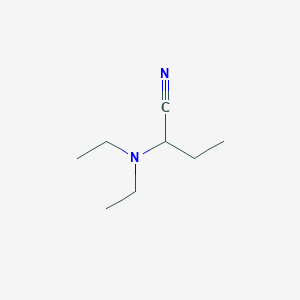
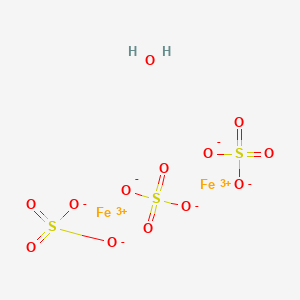
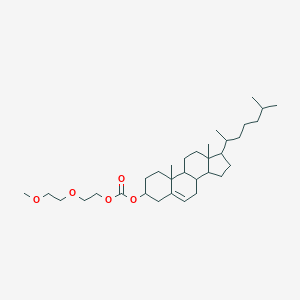
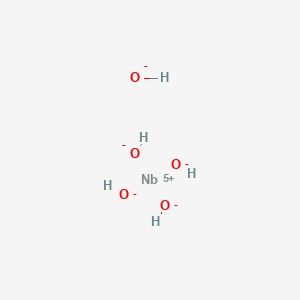
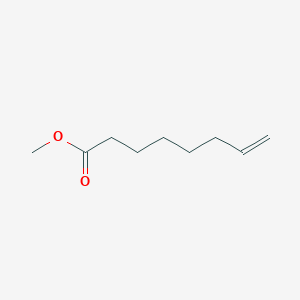
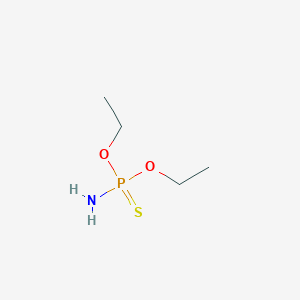
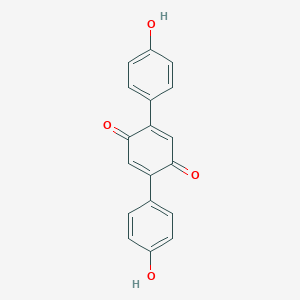
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B102824.png)
